![molecular formula C8H17N5O3 B12381626 (2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is a complex organic compound with isotopic labeling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves multiple steps, including the incorporation of isotopic labels. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials, which are isotopically labeled.
Reaction Steps:
Reaction Conditions: Typical conditions include controlled temperatures, specific pH levels, and the use of catalysts to ensure the incorporation of isotopic labels without compromising the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to achieve efficient production.
化学反应分析
Types of Reactions
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is used as a labeled compound for studying reaction mechanisms and pathways. Its isotopic labels allow for detailed tracking of molecular transformations.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme interactions. The isotopic labels provide a means to trace the compound through various biological processes.
Medicine
In medicine, the compound has potential applications in drug development and diagnostic imaging. Its unique structure and isotopic labels make it a valuable tool for studying drug interactions and metabolic processes.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its isotopic labels provide insights into reaction mechanisms and material properties.
作用机制
The mechanism of action of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves its interaction with specific molecular targets The isotopic labels allow for detailed studies of these interactions, revealing the pathways and molecular targets involved
相似化合物的比较
Similar Compounds
Similar compounds include other isotopically labeled amino acids and peptides. These compounds share structural similarities but differ in the specific isotopic labels and functional groups present.
Uniqueness
The uniqueness of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid lies in its specific isotopic labeling and the resulting applications. The combination of isotopic labels and functional groups provides a versatile tool for various scientific studies, making it distinct from other similar compounds.
属性
分子式 |
C8H17N5O3 |
|---|---|
分子量 |
241.18 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1 |
InChI 键 |
JLXVRFDTDUGQEE-QCCJAHHMSA-N |
手性 SMILES |
C(C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N |
规范 SMILES |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



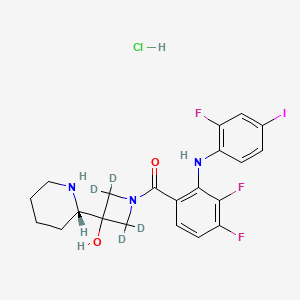
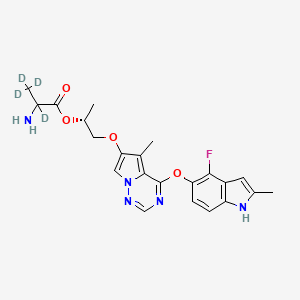
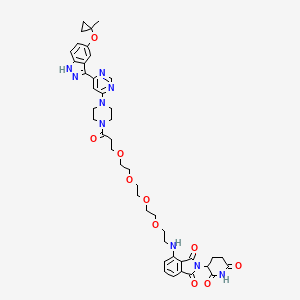
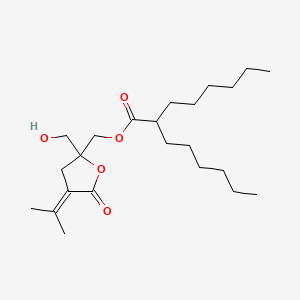
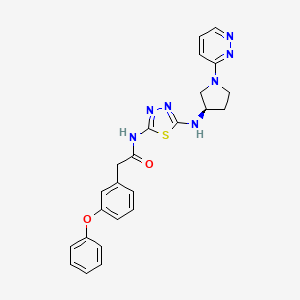
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
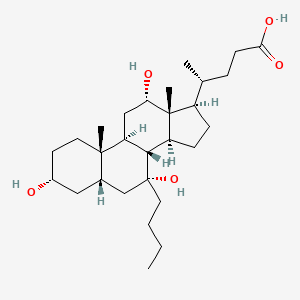
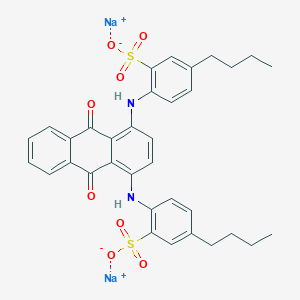
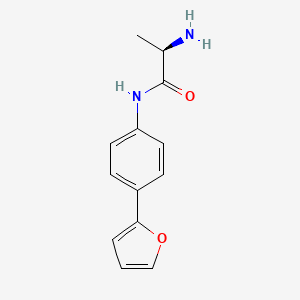
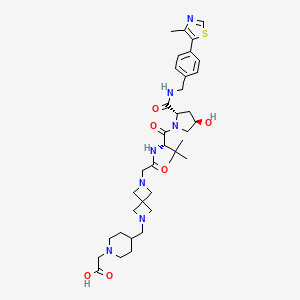

![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
